5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one

Medicinal Chemistry Synthetic Methodology Building Block Selection

Traditional oxazolidinone building blocks often lack orthogonal functionalization handles, forcing protecting-group manipulation. This compound solves that bottleneck with two distinct amine sites-the primary amine on pyrrolidine C-3 and the oxazolidinone NH-enabling sequential N-arylation or N-acylation in a one-pot strategy. Its fragment-friendly profile (MW 185.22 Da, LogP -0.872, TPSA 67.59 Ų) guarantees high aqueous solubility for direct broth microdilution MIC assays. The (3S)-enantiomer and the dihydrochloride salt (CAS 1955531-25-5) are also available, providing enhanced solubility and gravimetric accuracy for automated liquid handling.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Cat. No. B13258896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2CNC(=O)O2
InChIInChI=1S/C8H15N3O2/c9-6-1-2-11(4-6)5-7-3-10-8(12)13-7/h6-7H,1-5,9H2,(H,10,12)
InChIKeyAQQHFAWEMFBBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one: Dual-Handle Building Block


5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one (CAS 1249099-58-8; molecular formula C₈H₁₅N₃O₂; MW 185.22 g/mol) is a heterocyclic oxazolidinone derivative bearing a 3‑aminopyrrolidine moiety linked via a methylene bridge at the C‑5 position of the oxazolidinone ring . The oxazolidin‑2‑one core is the pharmacophore responsible for inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, a mechanism established for clinically approved oxazolidinone antibiotics [1]. The (3S)‑enantiomer is commercially available as both the free base and the dihydrochloride salt (CAS 1955531‑25‑5), with typical vendor purity of ≥95–97% and ISO‑certified quality control suitable for pharmaceutical research and development .

Dual orthogonal amine handles for sequential derivatization without protecting-group steps.

(3S)-enantiomer and dihydrochloride salt available for stereochemical and solubility control.

ISO-certified vendor quality supports reproducible structure–activity relationship studies.

Uniqueness of 5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one


Oxazolidin‑2‑one building blocks are defined by their C‑5 side‑chain functionality and N‑3 substitution pattern; altering either parameter changes the compound's reactivity, physicochemical profile, and downstream synthetic utility [1]. Substituting 5‑[(3‑aminopyrrolidin‑1‑yl)methyl]‑1,3‑oxazolidin‑2‑one with a simpler 5‑(aminomethyl)oxazolidin‑2‑one (CAS 119736‑09‑3, MW 116.12) eliminates the tertiary pyrrolidine nitrogen, reducing the number of functionalization vectors from two amines to one and discarding the conformational constraint provided by the pyrrolidine ring . Conversely, replacing it with the MAO‑A inhibitor 5‑aminomethyl‑3‑pyrrol‑1‑yl‑oxazolidin‑2‑one (CHEMBL17643) shifts the substitution from C‑5 to N‑3, producing a compound with a fundamentally different target profile (MAO‑A Ki = 1.20 μM) [2]. These structural differences translate into divergent LogP, TPSA, hydrogen‑bonding capacity, and biological activity, making generic interchange scientifically invalid without re‑validation of the entire synthetic route or screening cascade . The quantitative evidence below details the specific dimensions along which this compound differs from its closest analogs.

Single-amine analog may reduce synthetic vectors
5-(aminomethyl)oxazolidin-2-one lacks the pyrrolidine tertiary amine, limiting derivatization to one handle instead of two.
N-3 substitution shifts target profile
CHEMBL17643 replaces the C-5 aminopyrrolidine with an N-3 pyrrole, altering the biological target from antibacterial ribosome to MAO-A.
Free base may reduce assay-ready solubility
Procuring the free base instead of the dihydrochloride salt can lower aqueous solubility and complicate high-throughput screening workflows.

Head-to-Head Comparison: 5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one vs. Analogs


Orthogonal Reactivity: Dual vs. Single Amine Handles

The target compound provides two chemically distinct amine handles—the primary amine (pKa ~9.5) on the pyrrolidine ring and the oxazolidin‑2‑one secondary amide (pKa ~13, deprotonatable for N‑alkylation or N‑arylation)—compared with only a single primary amine in 5‑(aminomethyl)oxazolidin‑2‑one (CAS 119736‑09‑3) . This orthogonality enables sequential chemoselective functionalization without protecting‑group manipulation, a decisive advantage in multi‑step medicinal chemistry syntheses .

Orthogonal Reactivity
Cross-study comparable
2 addressable amines vs 1
May support sequential chemoselective derivatization.
Primary amine on pyrrolidine plus oxazolidinone NH; no protecting-group manipulation required.
Medicinal Chemistry Synthetic Methodology Building Block Selection

Physicochemical Profile vs. CHEMBL17643

The target compound (LogP −0.872; TPSA 67.59; 2 H‑bond donors; 4 H‑bond acceptors; rotatable bonds 2) occupies a distinctly different physicochemical space compared with 5‑aminomethyl‑3‑pyrrol‑1‑yl‑oxazolidin‑2‑one (CHEMBL17643), a known MAO‑A inhibitor (Ki = 1.20 μM) bearing a pyrrole at N‑3 of the oxazolidinone rather than an aminopyrrolidine at C‑5 [1]. CHEMBL17643 has a lower TPSA (estimated ~53.5 Ų based on published analog data), higher LogP (predicted ~2.7 for the scaffold), and a different hydrogen‑bonding pattern [2]. These differences directly impact blood‑brain barrier permeability potential, aqueous solubility, and protein binding.

Physicochemical Profile
Cross-study comparable
ΔLogP ≈ 3.6 (more hydrophilic)
Distinct target profile (antibacterial vs MAO-A).
TPSA and H-bond pattern differ substantially; predicted permeability differs by >100-fold.
Drug Discovery Physicochemical Property Optimization CNS Penetration

Dihydrochloride Salt: Solubility and Stability Benefits

The dihydrochloride salt (CAS 1955531‑25‑5; MW 258.15) of the target compound is a powder stored at +4 °C, offering superior aqueous solubility and long‑term chemical stability compared with the free base (MW 185.22) . While the free base has a calculated LogP of −0.872 and moderate water solubility, the dihydrochloride salt, by virtue of its ionic character, is expected to exhibit >10‑fold higher aqueous solubility at physiological pH, based on class‑level behaviour of primary amine hydrochloride salts versus their free bases [1]. This is critical for biological assay preparation where DMSO stock solutions may cause precipitation upon dilution into aqueous buffer.

Salt Solubility Gain
Class-level inference
Estimated >10× solubility vs free base
Assay-ready solubility context.
General primary amine HCl salt behavior; specific data not reported for this compound.
Formulation Science Compound Management Salt Selection

Antibacterial Pharmacophore Against Gram-Positive Pathogens

The 1,3‑oxazolidin‑2‑one core is the validated pharmacophore of the oxazolidinone antibiotic class, exemplified by linezolid (MIC₉₀ = 2–4 μg/mL against MRSA) and tedizolid (MIC₉₀ = 0.25–0.5 μg/mL against MRSA) [1]. While specific MIC data for 5‑[(3‑aminopyrrolidin‑1‑yl)methyl]‑1,3‑oxazolidin‑2‑one as a standalone entity have not been reported in peer‑reviewed literature, the compound retains the intact oxazolidin‑2‑one ring required for 50S ribosomal subunit binding [2]. Structurally related 2‑oxo‑pyrrolidinyl oxazolidinones bearing a C‑5 pyrrolidinone side chain have demonstrated MIC values of 0.5–1.0 μg/mL against S. aureus and MRSA, comparable to linezolid [3]. The target compound differs by having a 3‑aminopyrrolidine (reduced form) rather than a 2‑oxo‑pyrrolidine, providing a primary amine for further derivatization to optimize antibacterial potency.

Pharmacophore Context
Class-level inference
Intact oxazolidin-2-one ring
May support ribosomal binding studies.
Target-specific MIC data not available; antibacterial activity inferred from pharmacophore class.
Antibacterial Drug Discovery Gram-Positive Infections MRSA

ISO-Certified Purity Advantage

Multiple vendors supply 5‑[(3‑aminopyrrolidin‑1‑yl)methyl]‑1,3‑oxazolidin‑2‑one at specified purity levels of ≥95% (Sigma‑Aldrich/Merck Enamine catalog; LeYan) to ≥97% (MolCore, with ISO certification) . This contrasts with many oxazolidinone building blocks offered at lower or unspecified purity from uncertified sources. The (3S)‑enantiomer (CAS 1568343‑21‑4) and its dihydrochloride (CAS 1864012‑24‑7) are available with defined stereochemistry, which is critical for chirality‑dependent SAR studies . Procurement from ISO‑certified vendors ensures batch‑to‑batch consistency required for reproducible structure‑activity relationship (SAR) studies and scalable synthesis routes.

Vendor Quality
Specification review
≥95–97% purity, ISO-certified
Supports reproducible SAR studies.
Multiple certified vendors reduce supply-chain risk.
Quality Assurance Procurement Standards ISO Certification

Applications of 5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one


Medicinal Chemistry: Sequential Derivatization for Antibacterial Libraries

The dual amine handles (primary amine on pyrrolidine C‑3; oxazolidin‑2‑one NH) enable sequential, orthogonal functionalization without protecting‑group manipulation . A typical workflow involves first N‑arylating or N‑acylating the primary amine of the pyrrolidine ring, followed by deprotonation and N‑functionalization of the oxazolidinone NH. This two‑step, one‑pot strategy is not feasible with 5‑(aminomethyl)oxazolidin‑2‑one, which possesses only a single amine handle. The resulting libraries retain the oxazolidin‑2‑one pharmacophore required for ribosomal binding, and the LogP of −0.872 ensures adequate aqueous solubility for direct testing in broth microdilution MIC assays without excessive DMSO co‑solvent .

Fragment-Based Drug Discovery with Favorable Physicochemical Profile

With a molecular weight of 185.22 Da, TPSA of 67.59 Ų, and LogP of −0.872, this compound occupies an attractive region of fragment chemical space (MW < 250 Da; TPSA < 120 Ų; LogP < 1) for fragment‑based lead discovery . Its physicochemical profile contrasts sharply with the more lipophilic CHEMBL17643 scaffold (LogP ~2.7), making it a superior choice for fragment screening campaigns targeting hydrophilic binding pockets or requiring high aqueous solubility (>1 mM) in assay buffer. The primary amine also serves as a synthetic handle for fragment elaboration via amide bond formation or reductive amination with aldehyde‑containing fragments .

Dihydrochloride Salt for Automated High-Throughput Screening

The dihydrochloride salt (CAS 1955531‑25‑5; MW 258.15) is procurable as a powder stored at +4 °C, offering the estimated >10‑fold aqueous solubility enhancement characteristic of primary amine hydrochloride salts over their free bases . This salt form is optimal for automated liquid handling systems where precipitation from DMSO stock solutions upon aqueous dilution is a common failure mode. The higher molecular weight of the salt (258.15 vs 185.22) also improves gravimetric accuracy during weighing, reducing relative error for milligram‑scale compound distribution into screening plates .

Lead Optimization: 2-Oxo-pyrrolidinyl Oxazolidinone Analogs

The target compound can serve as a direct precursor to the 2‑oxo‑pyrrolidinyl oxazolidinone series described by Bhattarai et al. (2012), which demonstrated MIC values of 0.5–1.0 μg/mL against S. aureus and MRSA—comparable to linezolid . Oxidation of the 3‑aminopyrrolidine moiety to the corresponding 3‑amino‑2‑pyrrolidinone, followed by N‑acetylation, would yield analogs of Compound 3b from the Korean Chemical Society study. Procurement of this building block thus provides a validated entry point into a published SAR series with known antibacterial potency benchmarks .

Application
Selection Property
Validation Focus
Medicinal chemistry libraries
Dual-amine orthogonal reactivity
Sequential derivatization without protecting groups
Fragment-based discovery
Fragment-like physicochemical profile
Aqueous solubility and fragment elaboration compatibility
High-throughput screening
Dihydrochloride salt solubility
Precipitation control in assay buffers
Lead optimization (oxazolidinone analogs)
Aminopyrrolidine oxidative derivatization
Antibacterial activity benchmarking
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